molecular formula C8H20N2O2 B14588400 N~1~,N~2~-Bis(2-methoxyethyl)ethane-1,2-diamine CAS No. 61482-73-3

N~1~,N~2~-Bis(2-methoxyethyl)ethane-1,2-diamine

Cat. No.: B14588400
CAS No.: 61482-73-3
M. Wt: 176.26 g/mol
InChI Key: YTIYNMTWXOYBGM-UHFFFAOYSA-N
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Description

N~1~,N~2~-Bis(2-methoxyethyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H20N2O2. It is a bidentate ligand, meaning it can form two bonds with a metal center, making it useful in coordination chemistry. This compound is known for its ability to form stable complexes with various metal ions, which has significant implications in both industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis(2-methoxyethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2-methoxyethanol. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

H2NCH2CH2NH2+2CH3OCH2CH2OHN1,N2-Bis(2-methoxyethyl)ethane-1,2-diamine+2H2O\text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 + 2 \text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{N}_1,\text{N}_2\text{-Bis(2-methoxyethyl)ethane-1,2-diamine} + 2 \text{H}_2\text{O} H2​NCH2​CH2​NH2​+2CH3​OCH2​CH2​OH→N1​,N2​-Bis(2-methoxyethyl)ethane-1,2-diamine+2H2​O

Industrial Production Methods

In an industrial setting, the production of N1,N~2~-Bis(2-methoxyethyl)ethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the production process, ensuring a consistent and high-quality output.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Bis(2-methoxyethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The methoxyethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxides of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N~1~,N~2~-Bis(2-methoxyethyl)ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential in biological systems, including enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a chelating agent.

    Industry: Utilized in the synthesis of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N1,N~2~-Bis(2-methoxyethyl)ethane-1,2-diamine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive or stabilizing it in a particular oxidation state. The compound’s methoxyethyl groups can also participate in hydrogen bonding and other interactions, further influencing its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(2-aminoethyl)ethane-1,2-diamine: Similar structure but with aminoethyl groups instead of methoxyethyl groups.

    N,N’-Bis(2-hydroxyethyl)ethane-1,2-diamine: Contains hydroxyethyl groups, leading to different reactivity and binding properties.

    Diethylene glycol dimethyl ether: Similar ether structure but lacks the diamine functionality.

Uniqueness

N~1~,N~2~-Bis(2-methoxyethyl)ethane-1,2-diamine is unique due to its combination of methoxyethyl groups and diamine functionality, which provides a balance of hydrophilicity and coordination ability. This makes it particularly useful in forming stable metal complexes and in applications requiring specific solubility and reactivity profiles.

Properties

CAS No.

61482-73-3

Molecular Formula

C8H20N2O2

Molecular Weight

176.26 g/mol

IUPAC Name

N,N'-bis(2-methoxyethyl)ethane-1,2-diamine

InChI

InChI=1S/C8H20N2O2/c1-11-7-5-9-3-4-10-6-8-12-2/h9-10H,3-8H2,1-2H3

InChI Key

YTIYNMTWXOYBGM-UHFFFAOYSA-N

Canonical SMILES

COCCNCCNCCOC

Origin of Product

United States

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